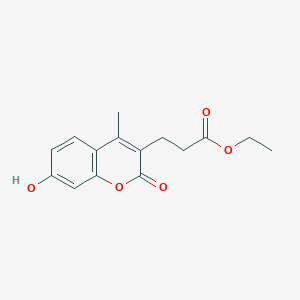
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The product is typically separated, collected by suction filtration, washed with methanol and light petroleum, and recrystallized from diluted acetic acid or water .Molecular Structure Analysis
The molecular structure of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 116-117 degrees Celsius .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the compound of interest, have been studied for their reactions with various chemicals. They form specific compounds when reacted with S-methylisothiosemicarbazide hydroiodide, yielding different products under varied conditions (Vetyugova et al., 2018).
- Structural Analysis : The structure of closely related compounds, like ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been determined using X-ray crystallography, revealing specific intramolecular and intermolecular hydrogen bonding patterns (Manolov et al., 2012).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, closely related to the compound , have been synthesized and tested for antimicrobial activity. This suggests potential antimicrobial applications for similar compounds (Čačić et al., 2006).
- Antioxidant Properties : Investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, which are structurally related, have shown that these compounds can exhibit significant antioxidant activity. This hints at potential antioxidant uses for similar compounds (Stanchev et al., 2009).
Potential in Cancer Therapy
- Anticancer Potential : Research into novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides, which are structurally analogous, suggests potential anticancer applications. These compounds have shown significant activity against certain cancer cell lines (Abdel‐Aziz et al., 2013).
Applications in Agriculture
- Growth-Regulating Activity : Some 4-hydroxycoumarin derivatives have been tested for growth-regulating activity on plants, indicating potential agricultural applications for similar compounds. These studies have explored the effects on soybean plant growth and development (Stanchev et al., 2010).
Mechanism of Action
Target of Action
Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . .
Mode of Action
For instance, some coumarins have been found to inhibit the proliferation of a number of human malignant cell lines in vitro .
Biochemical Pathways
Coumarins are known to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
properties
IUPAC Name |
ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-19-14(17)7-6-12-9(2)11-5-4-10(16)8-13(11)20-15(12)18/h4-5,8,16H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRVIXNRVMZXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975087 |
Source


|
| Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5969-19-7 |
Source


|
| Record name | NSC115527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

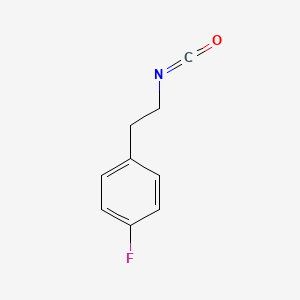
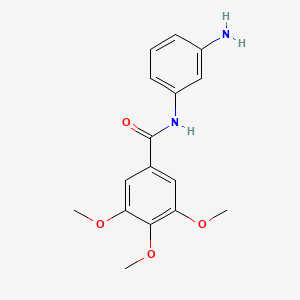

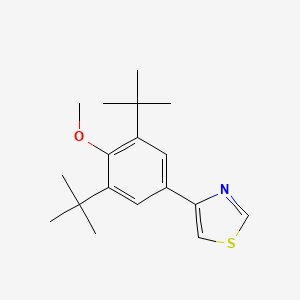

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)
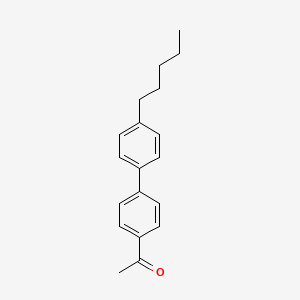
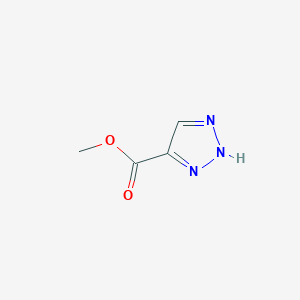

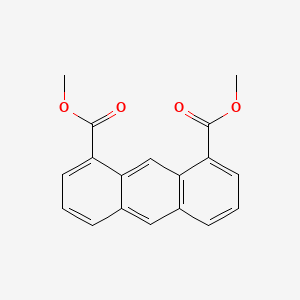
![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

